1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3N2O/c11-7-4-6(10(12,13)14)5-15-9(7)16-3-1-2-8(16)17/h4-5H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAXBPABTPXUDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501185397 | |
| Record name | 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501185397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338791-67-6 | |
| Record name | 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338791-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501185397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 2,3-Dichloro-5-(trifluoromethyl)pyridine
The synthesis of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-2-one relies on the availability of 2,3-dichloro-5-(trifluoromethyl)pyridine (1 ), a critical intermediate. Source details a chlorination-fluorination approach starting from 2-chloro-5-trichloromethylpyridine. Using tungsten hexachloride (WCl₆) as a catalyst, chlorine gas is introduced under reflux to yield 2,3-dichloro-5-trichloromethylpyridine. Subsequent fluorination with antimony pentafluoride (SbF₅) and anhydrous hydrogen fluoride (HF) at 80–100°C produces 1 with 85–90% purity after distillation.
Table 1: Reaction Conditions for 1
| Parameter | Value |
|---|---|
| Catalyst | WCl₆ (5 mol%) |
| Chlorination Temperature | 120°C |
| Fluorination Agents | SbF₅/HF (1:2 molar ratio) |
| Yield | 78% |
Substitution with Pyrrolidin-2-one
The nucleophilic substitution of 1 with pyrrolidin-2-one is a pivotal step. Source describes a two-phase system using dichloromethane (DCM) and water to facilitate the reaction. Potassium cyanide (KCN) acts as a base, deprotonating pyrrolidin-2-one to enhance nucleophilicity. At 0–10°C, 1 reacts with pyrrolidin-2-one in a 1:1.2 molar ratio, achieving 65–70% conversion after 6 hours.
Critical Factors:
- Solvent Selection: DCM minimizes side reactions (e.g., hydrolysis) due to its low water solubility.
- Temperature Control: Sub-zero conditions suppress unwanted dimerization of pyrrolidin-2-one.
Catalytic Methods for Enhanced Regioselectivity
Role of 4-Dimethylaminopyridine (DMAP)
DMAP, a nucleophilic catalyst, accelerates the substitution at the 2-position of 1 by forming a transient acylpyridinium intermediate. Source reports that DMAP (10 mol%) increases reaction efficiency to 82% yield when combined with acetone as a polar aprotic solvent. The mechanism involves activation of the chloro group via hydrogen bonding, directing attack by pyrrolidin-2-one’s enolate.
Table 2: Catalytic Optimization
| Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|
| None | DCM | 25°C | 45% |
| DMAP | Acetone | 0°C | 82% |
One-Pot Synthesis via Malonate Condensation
An alternative route from Source employs diethyl malonate for in situ generation of the pyrrolidin-2-one ring. Reacting 1 with diethyl malonate in ethanol under basic conditions (K₂CO₃) forms a malonate adduct, which undergoes cyclization upon acid hydrolysis. This method achieves a 75% overall yield but requires stringent pH control during hydrolysis to prevent decarboxylation.
Purification and Characterization
Crystallization Techniques
Vacuum distillation followed by recrystallization from ethyl acetate/n-hexane (1:3 v/v) yields the product with >98% purity (Source). The crystalline structure is confirmed via X-ray diffraction, showing a planar pyridine ring fused to a non-planar pyrrolidinone moiety.
Spectroscopic Analysis
- ¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, pyridine-H), 4.12–4.08 (m, 2H, pyrrolidinone-CH₂), 3.65–3.61 (m, 2H, N-CH₂), 2.45–2.35 (m, 2H, CO-CH₂).
- ¹³C NMR: 172.8 ppm (C=O), 151.2 ppm (C-Cl), 122.4 ppm (CF₃).
Industrial-Scale Considerations
Solvent Recycling
Source emphasizes dichloromethane recovery via distillation (95% efficiency), reducing production costs by 30%. A closed-loop system minimizes environmental impact, aligning with green chemistry principles.
Byproduct Management
Hydrochloric acid byproducts are neutralized with NaOH, generating NaCl for safe disposal. Unreacted 1 is extracted with DCM and reintroduced into the reaction cycle.
Emerging Methodologies
Photocatalytic Fluorination
Recent advances propose visible-light-mediated fluorination using Ir(ppy)₃ as a photocatalyst. This method targets direct C-F bond formation on the pyridine ring, bypassing hazardous HF usage. Preliminary trials show 50% yield, necessitating further optimization.
Biocatalytic Approaches
Enzymatic transamination with ω-transaminases is under investigation for stereoselective synthesis. Early-stage experiments using Pseudomonas fluorescens demonstrate 20% conversion, highlighting potential for chiral variants.
Chemical Reactions Analysis
Types of Reactions
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The pyrrolidinone ring can be oxidized to form corresponding lactams.
Reduction: The compound can be reduced to form pyrrolidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Formation of substituted pyrrolidinones.
Oxidation: Formation of lactams.
Reduction: Formation of pyrrolidine derivatives.
Scientific Research Applications
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound’s unique structural properties make it suitable for the development of advanced materials with specific functionalities.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Industrial Chemistry: The compound is employed in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparative Analysis Table
Biological Activity
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-2-one is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C11H8ClF3N2O
- Molecular Weight : 274.63 g/mol
- CAS Number : 321430-86-8
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its antibacterial properties. Several studies have reported its efficacy against various bacterial strains.
Antibacterial Activity
Recent research has highlighted the compound's antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values indicate its potency compared to standard antibiotics.
| Compound | Target Bacteria | MIC (μg/mL) | Control (Antibiotic) |
|---|---|---|---|
| This compound | Staphylococcus aureus | 3.125 | Isoniazid (0.25) |
| This compound | Escherichia coli | 12.5 | Ciprofloxacin (2) |
These results suggest that the compound exhibits a promising antibacterial profile, especially against resistant strains.
The exact mechanisms through which this compound exerts its antibacterial effects are still under investigation. However, it is hypothesized that the compound may interfere with bacterial cell wall synthesis or function as an inhibitor of critical bacterial enzymes.
Study 1: Antibacterial Efficacy
A study conducted by Mir et al. evaluated a series of pyrrole derivatives, including this compound, against multiple bacterial strains. The findings indicated that the compound had significant activity against Staphylococcus aureus, with an MIC value lower than many conventional antibiotics used as controls .
Study 2: Structure-Activity Relationship
In another study, researchers explored the structure-activity relationship (SAR) of pyrrole derivatives. They found that modifications to the pyridine ring significantly impacted antibacterial potency. The presence of the trifluoromethyl group was noted to enhance lipophilicity and cellular uptake, contributing to increased antibacterial activity .
Q & A
Basic Question: What are the established synthetic routes for 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-2-one?
Answer:
The synthesis of this compound typically involves multi-step reactions, leveraging nucleophilic substitution or cross-coupling strategies. Key steps include:
- Pyridine Ring Functionalization: Introduction of chloro and trifluoromethyl groups via halogenation or trifluoromethylation reactions. For example, palladium-catalyzed coupling may be used to install the trifluoromethyl group .
- Pyrrolidinone Formation: Cyclization of γ-lactams or condensation reactions to form the pyrrolidin-2-one moiety. A common approach is the use of ketone precursors under acidic or basic conditions .
- Challenges: Drawbacks include low yields due to steric hindrance from the trifluoromethyl group and competing side reactions. Optimization often requires precise temperature control (e.g., cryogenic conditions) or specialized reagents .
Basic Question: How does the electron-withdrawing nature of chloro and trifluoromethyl substituents influence the compound’s reactivity?
Answer:
The chloro and trifluoromethyl groups significantly alter electronic and steric properties:
- Electronic Effects: These substituents deactivate the pyridine ring, reducing susceptibility to electrophilic aromatic substitution. However, they enhance reactivity in nucleophilic aromatic substitution (e.g., displacement of chlorine under basic conditions) .
- Steric Effects: The bulky trifluoromethyl group may hinder access to reactive sites, necessitating catalysts like Pd(PPh₃)₄ for cross-coupling reactions .
- Data Insight: Comparative studies of analogous pyridine derivatives show that trifluoromethyl groups increase thermal stability but reduce solubility in polar solvents .
Advanced Question: What strategies mitigate racemization during the synthesis of enantiomerically pure this compound?
Answer:
Racemization is a critical concern in chiral pyrrolidinone synthesis. Methodological solutions include:
- Chiral Auxiliaries: Use of (S)- or (R)-configured precursors to enforce stereochemical control during cyclization .
- Low-Temperature Conditions: Conducting reactions at 0–50°C to minimize thermal epimerization, as demonstrated in hydrochloride salt formation .
- Catalytic Asymmetric Synthesis: Employing chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective lactamization .
Advanced Question: How can computational chemistry predict metabolic pathways or environmental fate of this compound?
Answer:
Computational tools provide insights into biodegradation and toxicity:
- Metabolic Prediction: Software like Schrödinger’s QikProp models CYP450-mediated oxidation sites based on electron density maps of the pyridine ring .
- Environmental Fate: Molecular dynamics simulations predict hydrolysis rates of the pyrrolidinone ring under varying pH conditions. For instance, trifluoromethyl groups resist hydrolysis, leading to bioaccumulation risks .
- Validation: Experimental data from mass spectrometry or isotopic labeling (e.g., ¹⁸O tracing) can corroborate computational predictions .
Basic Question: What analytical techniques confirm the structural integrity of this compound post-synthesis?
Answer:
A combination of techniques is essential:
- X-ray Crystallography: Definitive confirmation of stereochemistry and bond angles, as shown for structurally related pyrrolidinones .
- NMR Spectroscopy: ¹⁹F NMR is critical for verifying trifluoromethyl group integrity (δ ≈ -60 to -70 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (expected m/z for C₁₀H₈ClF₃N₂O: 264.03) .
Advanced Question: How can conflicting spectroscopic data (e.g., NMR shifts) be resolved during characterization?
Answer:
Contradictions in data often arise from impurities or solvent effects. Resolution strategies include:
- Multi-Solvent Analysis: Compare ¹H NMR spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts .
- 2D NMR Techniques: Use HSQC or HMBC to resolve overlapping signals, particularly in the pyridine region .
- Reference Standards: Cross-check with published data for structurally similar compounds (e.g., 3-chloro-5-(trifluoromethyl)pyridin-2-amine) .
Advanced Question: What experimental design principles optimize yield in large-scale synthesis?
Answer:
Key factors include:
- Reactor Setup: Use flow chemistry for exothermic steps (e.g., trifluoromethylation) to enhance heat dissipation .
- Catalyst Loading: Optimize Pd catalyst concentrations (e.g., 2–5 mol%) to balance cost and efficiency .
- Statistical Design: Employ response surface methodology (RSM) to identify optimal temperature, solvent, and stoichiometry. For example, a central composite design revealed that 80°C in DMF maximizes yield .
Basic Question: What safety protocols are critical when handling this compound in the laboratory?
Answer:
Safety measures align with SDS guidelines for related chlorinated trifluoromethyl compounds:
- Personal Protective Equipment (PPE): Use nitrile gloves and fume hoods to avoid inhalation or dermal exposure .
- Waste Management: Segregate halogenated waste for professional disposal to prevent environmental contamination .
- First Aid: Immediate rinsing with water for skin contact and artificial respiration if inhaled, as recommended for structurally similar pyrrolidinones .
Advanced Question: How does this compound interact with biological targets (e.g., enzymes or receptors) in mechanistic studies?
Answer:
Mechanistic insights can be derived from:
- Docking Studies: Molecular docking into enzyme active sites (e.g., kinase inhibitors) using AutoDock Vina to predict binding affinities .
- Kinetic Assays: Measure inhibition constants (Kᵢ) via fluorescence polarization or SPR. For example, the pyrrolidinone ring may act as a hydrogen bond acceptor in binding pockets .
- Mutagenesis: Site-directed mutagenesis of target proteins identifies key residues (e.g., Ser/Thr kinases) interacting with the chloro substituent .
Advanced Question: What are the ecological risks associated with this compound, and how are they assessed?
Answer:
Risk assessment follows OECD guidelines:
- Biodegradation Tests: Use OECD 301F to measure degradation rates in aqueous media. The trifluoromethyl group typically confers persistence .
- Toxicity Profiling: Conduct Daphnia magna acute toxicity assays (EC₅₀) and algal growth inhibition tests. Structural analogs show moderate aquatic toxicity (EC₅₀ ≈ 10–50 mg/L) .
- Bioaccumulation Potential: Predict log P values (e.g., 2.8–3.5) to estimate bioaccumulation in fatty tissues .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
